N-(3-chlorophenyl)-2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide
Description
N-(3-Chlorophenyl)-2-((1-(4-Fluorophenyl)-5-Phenyl-1H-Imidazol-2-yl)Thio)Acetamide is a synthetic acetamide derivative featuring a multi-substituted imidazole core. Its molecular structure comprises a 1-(4-fluorophenyl)-5-phenylimidazole moiety linked via a thioether bridge to an N-(3-chlorophenyl)acetamide group. The compound’s design integrates halogenated aromatic rings (fluorine and chlorine) and a sulfur-containing bridge, which are common pharmacophoric elements in medicinal chemistry for enhancing binding affinity and metabolic stability .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[1-(4-fluorophenyl)-5-phenylimidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFN3OS/c24-17-7-4-8-19(13-17)27-22(29)15-30-23-26-14-21(16-5-2-1-3-6-16)28(23)20-11-9-18(25)10-12-20/h1-14H,15H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOUBQRMXREJSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 345.83 g/mol. The structure features a chlorophenyl group, an imidazole moiety, and a thioacetamide linkage, which are crucial for its biological activity.
Research indicates that compounds with similar structures often exhibit their biological effects through the inhibition of specific proteins involved in cancer cell proliferation and survival. Notably, the imidazole ring is known to interact with various biological targets, including kinases and other enzymes involved in tumor growth and metastasis.
Anticancer Properties
-
In Vitro Studies :
- A study evaluating the cytotoxic effects of related compounds demonstrated that derivatives featuring imidazole and thiazole rings exhibited significant antiproliferative activity against various cancer cell lines. For example, some derivatives showed IC50 values as low as 2.32 µM against MCF-7 breast cancer cells, indicating potent growth inhibition .
- The compound under review is hypothesized to exert similar effects due to its structural analogies with other effective anticancer agents.
- Cell Cycle Arrest :
- Apoptosis Induction :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural components:
- Chlorophenyl Group : The presence of electron-withdrawing groups like chlorine enhances the compound's lipophilicity and may improve its interaction with cellular targets.
- Imidazole Moiety : Known for its role in drug design, the imidazole ring contributes to the compound's ability to inhibit key enzymes involved in cancer progression.
Case Studies
Several studies have investigated related compounds:
- A derivative featuring a similar thiazole scaffold demonstrated significant anticancer activity against MCF-7 cells with an IC50 value of 3.21 µM .
- Another study highlighted that modifications to the phenyl groups could enhance activity; for instance, introducing fluorine atoms increased potency against various cancer lines .
Summary Table of Biological Activity
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 2.32 | Apoptosis induction |
| Compound B | HepG2 | 8.10 | Cell cycle arrest |
| N-(3-chlorophenyl)-2... | Hypothetical | TBD | TBD |
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex molecular structure characterized by multiple aromatic rings and a thioacetamide functional group. Its molecular formula is , with a molecular weight of approximately 439.91 g/mol. The presence of chlorine and fluorine atoms contributes to its unique chemical reactivity and biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazole derivatives, including N-(3-chlorophenyl)-2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide. For example, compounds with imidazole scaffolds have demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. In vitro assays indicated that this compound exhibits promising inhibitory effects on cancer cell proliferation, suggesting its potential as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives of imidazole can possess antibacterial activity against pathogens such as Staphylococcus aureus and Chromobacterium violaceum. The thioacetamide moiety may enhance the interaction with microbial targets, leading to increased efficacy .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. One common approach is the reaction of 3-chloroaniline with appropriate thioacetate derivatives under controlled conditions to yield the desired product. The synthesis can be optimized through variations in temperature, solvent, and reaction time to improve yield and purity .
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Nucleophilic substitution | 3-chloroaniline + thioacetate | Heat in solvent |
| 2 | Cyclization | Imine formation | Acidic catalyst |
| 3 | Purification | Crystallization or chromatography | Solvent extraction |
Cytotoxicity Studies
In a comparative study, this compound was tested alongside other imidazole derivatives for their cytotoxic effects. The results indicated an IC50 value of 1.4 μM against MDA-MB-231 cells, showcasing its potential as a lead compound for further development in cancer therapy .
Antibacterial Efficacy
A series of experiments assessed the antibacterial activity of various imidazole-based compounds, including this specific derivative. The findings revealed that it exhibited significant inhibition against bacterial strains, which could be attributed to its structural features that facilitate membrane penetration and target binding .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thiazole vs. Imidazole Cores
Imidazole and thiazole rings are both five-membered heterocycles but differ in atom composition (imidazole: two nitrogens; thiazole: one nitrogen and one sulfur). This distinction influences electronic properties and target interactions.
- N-(5-Methyl-4-Phenylthiazol-2-yl)-2-(Substituted Thio)Acetamides (): These thiazole-based analogs demonstrated selective cytotoxicity against A549 lung adenocarcinoma cells. For example, compound 4c (IC₅₀ = 23.30 µM) showed negligible toxicity to NIH/3T3 normal cells, highlighting the role of the thiazole ring in conferring selectivity .
2-(3,4-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)Acetamide ():
This thiazole-acetamide derivative crystallizes with a 61.8° dihedral angle between the dichlorophenyl and thiazole rings, influencing molecular conformation and packing. Such structural rigidity could affect solubility and bioavailability .
Substituent Effects on Bioactivity and Physicochemical Properties
The position and nature of substituents significantly modulate activity.
- Halogenated Aromatic Rings: The target compound’s 4-fluorophenyl group may enhance electron-withdrawing effects, improving membrane permeability compared to 3-chlorophenyl-substituted analogs (e.g., CAS 1206994-86-6) .
Thioether vs. Thiadiazole Substituents :
The thiadiazole group in CAS 1206994-86-6 introduces additional nitrogen atoms, which could increase polarity and reduce bioavailability compared to the target compound’s simpler thioether bridge .
Crystallographic and Conformational Insights
The target compound’s imidazole ring may adopt a distinct dihedral angle with the 4-fluorophenyl group, altering packing efficiency and dissolution rates compared to thiazole-based analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
